[3,3'-Bipyridine]-5,5'-dicarbonitrile
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Overview
Description
Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Bipyridines, especially the 4,4’ isomer, are mainly of significance in pesticides .
Synthesis Analysis
Bipyridines can be synthesized by various methods. One common method involves the dehydrogenation of pyridine using Raney nickel . Another method involves the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate .Molecular Structure Analysis
The molecular structure of bipyridines is characterized by two pyridyl rings. Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis
Bipyridine compounds strongly coordinate with metal centers, which can often result in a decrease in catalytic activity and yield in the reaction system .Physical And Chemical Properties Analysis
Bipyridines are colorless solids and are soluble in organic solvents and slightly soluble in water . They are known for their ability to form complexes with many transition metals .Scientific Research Applications
Prion Disease Inhibition
Research has identified 2-Aminopyridine-3,5-dicarbonitrile compounds as potential inhibitors of prion replication in cultured cells. A comprehensive study of the 6-aminopyridine-3,5-dicarbonitrile scaffold revealed compounds with significantly improved bioactivity against infectious prion isoforms, showcasing the potential for these compounds in treating prion diseases (May et al., 2007).
Synthesis and Functionalization
4-Aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives and similar compounds have been synthesized using a one-pot multi-component reaction, highlighting the versatility of this compound in creating various derivative structures. This synthesis method offers high yields and short reaction times, indicating its potential for efficient production in various applications (Thirumurugan & Perumal, 2009).
Optoelectronic Applications
A study on 4-(4-pyridinyl)-2-pyridone salts explored their noncovalent interactions, optical band gaps, and electrical properties. The results demonstrated the potential of these compounds as optoelectronic devices, with enhanced light sensing properties and DNA binding abilities, indicating their possible use in biomedical applications and material science (Mandal et al., 2019).
Crystallographic Studies
Comparative crystallographic studies of various isomers of [2,2'-bipyridine]dicarbonitrile and [1,10-phenanthroline]dicarbonitrile demonstrated their structural behavior in both three-dimensional and two-dimensional settings. These studies provide a deeper understanding of molecular organization and the effects of intermolecular forces, contributing to the fields of crystallography and material science (Peter et al., 2017).
Mechanism of Action
Target of Action
The primary target of 5,5’-Dicyano-3,3’-Bipyridine is silver ions . The compound functions as a bi-, tri-, or tetra-dentate chelate or chelate/bridging ligand in the coordination of silver ions .
Mode of Action
The mode of coordination of 5,5’-Dicyano-3,3’-Bipyridine with silver ions depends on the anion and the crystallization conditions . With metal-coordinating anions such as NO3– and CF3SO3–, a tridentate coordination mode of the compound is observed, which involves the two bipyridine nitrogen donor atoms and one cyano group . The cyano group bridges to a neighboring silver center, resulting in a one-dimensional coordination polymer .
Biochemical Pathways
The compound’s ability to function as a chelate or bridging ligand in the coordination of silver ions suggests it may influence pathways involving silver ions .
Result of Action
The result of the action of 5,5’-Dicyano-3,3’-Bipyridine is the formation of coordination polymers with silver ions
Action Environment
The action of 5,5’-Dicyano-3,3’-Bipyridine is influenced by environmental factors such as the presence of specific anions and the conditions of crystallization . For instance, with less coordinating anions such as BF4– and PF6–, monomeric bis-chelate complexes are obtained .
Future Directions
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the study and development of bipyridine compounds continue to be a significant area of research .
properties
IUPAC Name |
5-(5-cyanopyridin-3-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-3-9-1-11(7-15-5-9)12-2-10(4-14)6-16-8-12/h1-2,5-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEILXUQPYERQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CC(=C2)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682500 |
Source
|
Record name | [3,3'-Bipyridine]-5,5'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1226808-65-6 |
Source
|
Record name | [3,3′-Bipyridine]-5,5′-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,3'-Bipyridine]-5,5'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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